molecular formula C14H11N3O5 B386303 N-(3-methylphenyl)-3,5-dinitrobenzamide CAS No. 36293-08-0

N-(3-methylphenyl)-3,5-dinitrobenzamide

Cat. No.: B386303
CAS No.: 36293-08-0
M. Wt: 301.25g/mol
InChI Key: UZSXNOWPVBPHDR-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-3,5-dinitrobenzamide is a benzamide derivative characterized by a 3,5-dinitro-substituted benzoyl group linked to a 3-methylphenylamine moiety. The nitro groups at positions 3 and 5 on the benzene ring confer strong electron-withdrawing properties, influencing its reactivity and biological activity. This compound has been studied in the context of medicinal chemistry, particularly for antitubercular applications, though its specific pharmacological profile remains less documented compared to analogs. Its structural features make it a candidate for derivatization and comparative analysis with similar dinitrobenzamides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-3,5-dinitrobenzamide typically involves the nitration of N-(3-methylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Formation of N-(3-methylphenyl)-3,5-diaminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-methylphenyl)-3,5-dinitrobenzamide has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of dinitrobenzamides are highly dependent on the substituents attached to the benzamide nitrogen. Below is a detailed comparison with structurally related compounds:

Compound Substituent Key Properties/Applications Reference
N-(3-Methylphenyl)-3,5-dinitrobenzamide 3-Methylphenyl Potential antitubercular activity; structural intermediate for further derivatization
N-(5-Chloropentyl)-3,5-dinitrobenzamide 5-Chloropentyl High-yield synthesis (97%); antitubercular activity (MIC/MBC data available)
N-(2-(4-Methoxyphenoxy)ethyl)-3,5-dinitrobenzamide (DNB1) 4-Methoxyphenoxyethyl Potent against M. tuberculosis MDR/XDR strains; no cytotoxicity in uninfected cells
N-(2-(Benzyloxy)ethyl)-3,5-dinitrobenzamide (DNB2) Benzyloxyethyl Similar to DNB1; high antitubercular activity
N-(3-Chloro-4-methylphenyl)-3,5-dinitrobenzamide 3-Chloro-4-methylphenyl Commercial availability; used in synthetic chemistry workflows
N-[2-Chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide 2-Chloro-5-(trifluoromethyl)phenyl Screening compound for drug discovery; structural complexity for target interaction studies

Physicochemical and Analytical Properties

  • Electrochemical Applications :
    • Derivatives like N-(4-hydroxyphenyl)-3,5-dinitrobenzamide are used in biosensors for detecting glutathione and piroxicam due to redox-active nitro groups .
  • Chiral Resolution :
    • 3,5-Dinitrobenzamides of pyrrolidines enable enantiomeric purity determination via chiral HPLC, leveraging their strong UV absorption .

Key Research Findings and Trends

Substituent-Driven Activity : Electron-donating groups (e.g., methoxy in DNB1) enhance antitubercular potency, while bulky substituents (e.g., trifluoromethyl in ) may improve target selectivity.

Synthetic Scalability : Aliphatic derivatives are more amenable to high-yield synthesis than aromatic analogs, which often require complex purification .

Biological Activity

N-(3-methylphenyl)-3,5-dinitrobenzamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a benzamide structure with two nitro groups at the 3 and 5 positions, and a methyl group at the para position relative to the amide linkage. Its molecular formula is C10_{10}H8_{8}N4_{4}O4_{4}, and it has a molecular weight of approximately 252.19 g/mol.

Biological Activity Overview

1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various benzamide derivatives showed that compounds with nitro groups demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds were reported to be around 128 µg/ml, indicating effective antimicrobial action .

2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that the presence of nitro groups allows for bioreduction, leading to reactive intermediates capable of interacting with cellular components and inducing cytotoxic effects in cancer cells. The mechanism involves the formation of free radicals that can damage DNA and other cellular structures .

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli with MIC 128 µg/ml
AnticancerInduces cytotoxic effects through reactive intermediates from nitro group bioreduction
Enzyme InhibitionPotential inhibitor of tyrosinase with competitive inhibition characteristics

Detailed Findings

  • Antimicrobial Studies : In vitro tests showed that this compound had significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes due to its lipophilic nature enhanced by the methyl substituent .
  • Anticancer Mechanism : The anticancer activity was primarily linked to oxidative stress induced by the compound's metabolites. Research demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cell lines, resulting in apoptosis .
  • Tyrosinase Inhibition : A study on enzyme inhibition revealed that this compound could inhibit tyrosinase activity, which is crucial in melanin production. This inhibition was characterized as competitive, suggesting potential applications in skin-related disorders such as hyperpigmentation .

Properties

IUPAC Name

N-(3-methylphenyl)-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c1-9-3-2-4-11(5-9)15-14(18)10-6-12(16(19)20)8-13(7-10)17(21)22/h2-8H,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSXNOWPVBPHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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